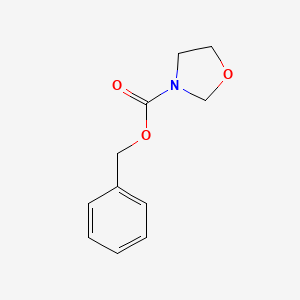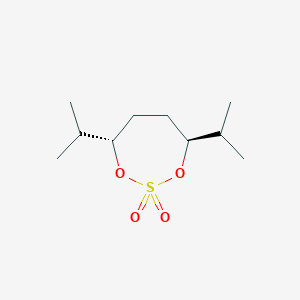![molecular formula C11H15F3N2O B12838365 3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a heterocyclic compound that features a trifluoromethyl group attached to a decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one typically involves the reaction of 4-oxo-4-phenylbutanoic acid with 1,2-phenylenediamine in anhydrous benzene. The mixture is boiled while continuously distilling off the azeotropic mixture with formed water over 5 hours . Another method involves the nitrosylation of previously synthesized 3a-substituted 2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-ones in the reaction of 5R-3H-furan-2-ones with 1,2-diaminobenzene at 0–5 °C in aqueous acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
This reaction is carried out using nitrous acid generated in situ and introduced directly to react with the substrate .
Common Reagents and Conditions
Nitrosylation: Nitrous acid, aqueous acetonitrile, 0–5 °C.
Condensation: 4-oxo-4-phenylbutanoic acid, 1,2-phenylenediamine, anhydrous benzene.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry: Due to its unique structural properties, this compound can be explored for its antimicrobial potential and other therapeutic applications.
Material Science: The trifluoromethyl group imparts unique electronic properties, making it useful in the development of advanced materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets. For instance, the nitrosylation reaction suggests that the compound can interact with electrophilic reagents, leading to the formation of nitroso derivatives through a Fischer-Hepp rearrangement under acid catalysis conditions .
Comparison with Similar Compounds
Similar Compounds
- 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one .
- 3a-(4-Methylphenyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one .
Uniqueness
3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C11H15F3N2O |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
3a-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C11H15F3N2O/c12-11(13,14)10-6-5-9(17)16(10)8-4-2-1-3-7(8)15-10/h7-8,15H,1-6H2 |
InChI Key |
CTJCKCGHCLWJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC3(N2C(=O)CC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)




![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)


